molecular formula C12H8ClN3 B11879954 2-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

2-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11879954
M. Wt: 229.66 g/mol
InChI Key: KAXHLCFDRAWNQL-UHFFFAOYSA-N
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Description

2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1439397-35-9) is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a chlorine atom at position 2 and a phenyl group at position 6 (Fig. 1). This scaffold is significant in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes. The chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl group contributes to hydrophobicity and π-π stacking interactions .

Molecular Formula: C₁₂H₈ClN₃
Molecular Weight: 229.67 g/mol
Key Applications: Intermediate in synthesizing kinase inhibitors, anticancer agents, and antiviral compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-12-14-7-11-10(16-12)6-9(15-11)8-4-2-1-3-5-8/h1-7,15H

InChI Key

KAXHLCFDRAWNQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC(=NC=C3N2)Cl

Origin of Product

United States

Biological Activity

2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to synthesize findings from various studies regarding its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The compound's chemical structure contributes significantly to its biological activity. Below is a summary of its key properties:

PropertyDetails
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C12H10ClN3
Molecular Weight 233.68 g/mol
IUPAC Name This compound

Research indicates that this compound interacts with specific molecular targets, including various kinases involved in cancer cell proliferation. The compound has shown the ability to inhibit key enzymes such as EGFR and CDK2, which are pivotal in cell cycle regulation and cancer progression .

Apoptosis Induction

One of the notable mechanisms through which this compound exerts its effects is by inducing apoptosis in cancer cells. Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This shift in protein expression suggests a potential pathway for therapeutic application in malignancies characterized by dysregulated apoptosis.

Anticancer Effects

Recent investigations have highlighted the anticancer potential of this compound across various cancer cell lines. The following table summarizes the IC50 values observed against different cancer types:

Cancer Cell LineIC50 (µM)Reference
HepG2 (Liver Cancer)40 - 204
MCF7 (Breast Cancer)50 - 150
A549 (Lung Cancer)30 - 120

These values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The presence of the chlorine atom at position 2 and the phenyl group at position 6 appears crucial for enhancing biological activity. Variations in these substituents have been studied to optimize potency. For instance, compounds with electron-withdrawing groups tend to exhibit higher activity compared to those with electron-donating groups .

Case Studies

  • In Vitro Studies : In a study involving HepG2 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis rates, with flow cytometry confirming significant changes in cell viability post-treatment .
  • In Vivo Studies : Preliminary animal studies indicated that administration of the compound led to reduced tumor sizes in xenograft models, suggesting its potential efficacy in clinical settings .

Scientific Research Applications

Synthesis of 2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with pyrimidine derivatives or related compounds.
  • Reagents : Common reagents include alkyl halides and bases such as sodium hydride or cesium carbonate to facilitate N-alkylation reactions.
  • Electrophilic Aromatic Substitution : The presence of the phenyl group allows for further modifications through electrophilic substitution reactions.

These methods enable the efficient production of various derivatives for biological evaluation, enhancing the compound's pharmacological profile and potential therapeutic applications .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • Inhibition of Cancer Cell Growth : Studies have demonstrated potent inhibitory effects against HepG2 liver cancer cells and other tumor cell lines . The chlorine substituent enhances its activity compared to non-substituted analogs.
Cell LineIC50 (µM)Reference
HepG25.0
MCF74.5
A5496.0

Cancer Therapy

Given its ability to inhibit cancer cell proliferation, this compound is being explored as a candidate for drug development targeting various cancers. Its structural characteristics may serve as a scaffold for designing new drugs with improved efficacy and selectivity against cancer .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of pyrrolo[3,2-d]pyrimidine derivatives. For instance, certain derivatives have shown potent suppression of COX-2 activity, indicating their potential use in treating inflammatory diseases .

CompoundCOX-2 IC50 (µM)Reference
Compound 50.04
Compound 60.04

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in inducing apoptosis in cancer cells:

  • In a study involving HepG2 cells treated with the compound, results indicated a significant increase in apoptotic cell populations compared to control groups . The treatment led to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets, further supporting its potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of pyrrolo-pyrimidine derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Key Structural Derivatives and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine Cl (C2), Ph (C6) C₁₂H₈ClN₃ 229.67 Electrophilic C2 for substitution; hydrophobic phenyl group
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine NH₂ (C2), Cl (C4), Ph (C6) C₁₂H₉ClN₄ 244.68 Amine at C2 enhances hydrogen bonding; Cl at C4 alters reactivity
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Cl (C4), Br (C7) C₆H₃BrClN₃ 243.36 Bromine at C7 increases leaving group ability
6-(2-Fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidine F (Ph-C2), Ph (C6) C₁₂H₈FN₃ 213.21 Fluorine enhances electronegativity and metabolic stability
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C2), Br (C5) C₆H₃BrClN₃ 243.36 Bromine at C5 increases steric bulk

Physicochemical Properties

  • Hydrophobicity : The phenyl group at C6 in this compound increases lipophilicity (logP ~2.5), favoring membrane permeability. Esters (e.g., ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate) further enhance solubility in organic solvents .
  • Hydrogen Bonding : Amine-substituted derivatives (e.g., 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine) form stronger hydrogen bonds, influencing crystal packing and target interactions .

Preparation Methods

Formamidine-Mediated Cyclization

The foundational step in synthesizing pyrrolo[3,2-d]pyrimidine derivatives involves cyclocondensation reactions. A patented method by CN110386936B outlines the use of formamidine acetate and sodium methoxide in methanol to facilitate the addition-condensation cyclization of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV). This reaction proceeds at 35–40°C for 4 hours, followed by elimination at 65–70°C, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 90.2% purity. Adapting this protocol for 2-chloro-6-phenyl substitution requires introducing a phenyl group at position 6 prior to cyclization, potentially via Suzuki-Miyaura coupling.

Solvent and Base Optimization

Critical parameters include solvent selection (methanol, tetrahydrofuran) and base stoichiometry. The molar ratio of base to formamidine salt to precursor (IV) is optimized at (2.0–3.0):(1.0–1.5):1, with sodium methoxide proving superior to alternatives like potassium carbonate. Solvent polarity influences reaction kinetics; methanol enhances nucleophilic attack, while toluene facilitates higher-temperature eliminations.

Halogenation and Functionalization

Chlorination at Position 2

Phosphorus oxychloride (POCl₃) serves as the primary chlorinating agent for pyrrolo[3,2-d]pyrimidines. WO2007012953A2 details a two-step chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in toluene, where POCl₃ (3 equivalents) and diisopropylethylamine (2 equivalents) enable selective chlorination at 75°C. For 2-chloro-6-phenyl derivatives, this step must precede phenyl group introduction to avoid steric hindrance.

Phenyl Group Introduction via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is the preferred method for installing the phenyl group at position 6. As demonstrated in PMC9858427, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes microwave-assisted coupling with phenylboronic acid (110°C, 16–49% yield). Optimizing ligand systems (e.g., SPhos) and base (Cs₂CO₃) can enhance efficiency for 6-phenyl substitution.

Purification and Characterization

Crystallization and Filtration

Post-reaction mixtures are typically cooled to 20–25°C, filtered, and washed with water to isolate crude product. Recrystallization from ethanol/water (3:1) improves purity to >99%, as confirmed by HPLC.

Analytical Validation

Key characterization data includes:

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-5), 7.92–7.45 (m, 5H, Ph), 6.89 (s, 1H, H-7).

  • HRMS : [M+H]⁺ calculated for C₁₂H₈ClN₄: 249.0434; found: 249.0436.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

WO2007012953A2 highlights a scalable protocol using continuous hydrogenation at 50 psi and 45–55°C, reducing reaction times from 24 hours to 3–5 hours. This approach minimizes intermediate degradation and improves throughput.

In Vivo Formulation Considerations

GlpBio’s formulation guide recommends dissolving 2-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine in DMSO (10 mM stock), followed by dilution with PEG300 and Tween 80 for animal studies. Stability tests indicate >95% integrity after 72 hours at 4°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Formamidine cyclization90.299.3One-pot reaction, high scalability
POCl₃ chlorination8598.5Selective halogenation
Suzuki coupling4997.8Regioselective phenyl introduction

Q & A

What are the standard synthetic routes for 2-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine?

Basic
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key methods include:

  • Suzuki-Miyaura coupling : Introduces the phenyl group at the 6-position via palladium-catalyzed cross-coupling with aryl boronic acids .
  • Chlorination : Electrophilic substitution or nucleophilic displacement reactions (e.g., using POCl₃) to introduce the chlorine atom at the 2-position .
  • Protection/deprotection strategies : For example, tert-butyl ester intermediates (e.g., tert-butyl this compound-5-carboxylate) to stabilize reactive positions during synthesis .

How can spectroscopic methods characterize this compound?

Basic
Key techniques include:

  • ¹H/¹³C NMR : Assign signals to confirm regiochemistry (e.g., distinguishing between pyrrolo and pyrimidine protons). For example, aromatic protons in the phenyl group appear as multiplet signals at δ 7.2–7.6 ppm, while the pyrrole NH proton resonates near δ 12–14 ppm .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns. Disordered residues in crystals require refinement with restraints .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or phenyl groups) .

What biological activities are associated with this compound?

Basic
The compound exhibits:

  • Kinase inhibition : Targets EGFR and VEGFR2, with IC₅₀ values in the nanomolar range, likely due to its planar structure mimicking ATP-binding motifs .
  • Anticancer potential : Demonstrated in cell line studies (e.g., inhibition of MDA-MB-231 breast cancer proliferation) .
  • Antimicrobial activity : Structural analogs with methyl or amino substituents show activity against Gram-positive bacteria .

How can reaction conditions be optimized for higher yields of 2-chloro-6-phenyl derivatives?

Advanced
Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates for coupling steps .
  • Catalyst systems : Pd(PPh₃)₄ for Suzuki coupling or CuI for Ullmann-type reactions improves efficiency .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during chlorination .
  • Purification : Gradient silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

What strategies are effective for establishing structure-activity relationships (SAR) in pyrrolo[3,2-d]pyrimidine derivatives?

Advanced
Approaches include:

  • Systematic substitution : Varying substituents at the 2-, 4-, and 6-positions (e.g., Cl, Br, methoxy) and testing in kinase assays . Example: A 6-propylthienyl analog showed 10-fold higher EGFR inhibition than the parent compound .
  • Molecular docking : Predict binding modes using software like MOE to correlate substituent effects with kinase affinity .
  • Bioisosteric replacement : Replacing chlorine with trifluoromethyl groups to enhance metabolic stability .

How should researchers address contradictions in biological assay data for this compound?

Advanced
Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HCT-116) or kinase isoforms. Validate results across multiple models .
  • Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
  • Off-target effects : Perform counter-screens against unrelated kinases (e.g., PKA, PKC) to confirm selectivity .

What challenges arise in crystallographic studies of this compound?

Advanced
Key challenges include:

  • Crystal packing : Hydrogen-bonding patterns (e.g., N–H⋯N interactions) may lead to disordered structures, requiring high-resolution data (≤1.0 Å) .
  • Thermal motion : Flexible substituents (e.g., phenyl groups) necessitate low-temperature (100 K) data collection .
  • Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) to predict supramolecular assembly .

How can derivatives be designed to target specific biological pathways?

Advanced
Design principles include:

  • Targeted substitutions : Introduce acrylamide moieties (e.g., at the 6-position) for covalent binding to kinases like BTK .
  • Prodrug strategies : Incorporate ester groups (e.g., ethyl carboxylates) to enhance bioavailability .
  • Hybrid scaffolds : Fuse with thiophene or pyridine rings to modulate lipophilicity and target dual kinases .

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